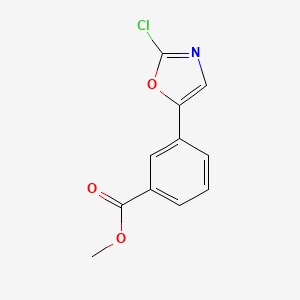

Methyl 3-(2-chlorooxazol-5-yl)benzoate

Description

Methyl 3-(2-chlorooxazol-5-yl)benzoate is a benzoate ester derivative featuring a 2-chloro-substituted oxazole ring at the 3-position of the aromatic benzoate core. The chloro substituent on the oxazole ring introduces electron-withdrawing effects, which may influence the compound’s reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula |

C11H8ClNO3 |

|---|---|

Molecular Weight |

237.64 g/mol |

IUPAC Name |

methyl 3-(2-chloro-1,3-oxazol-5-yl)benzoate |

InChI |

InChI=1S/C11H8ClNO3/c1-15-10(14)8-4-2-3-7(5-8)9-6-13-11(12)16-9/h2-6H,1H3 |

InChI Key |

FNPBMUKDPBDRBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=C(O2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorooxazol-5-yl)benzoate typically involves the reaction of 3-amino benzoic acid with 2-chlorooxazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazole ring. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorooxazol-5-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The chlorine atom in the oxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Scientific Research Applications

Methyl 3-(2-chlorooxazol-5-yl)benzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activity and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorooxazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The primary distinction between Methyl 3-(2-chlorooxazol-5-yl)benzoate and its analogs lies in the substituent on the oxazole ring. For example, compounds such as methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e) feature aryl groups (e.g., phenyl with varying substituents) at the 2-position of the benzoxazole ring, whereas the target compound has a chloro group . Key comparative aspects include:

| Compound | Substituent on Oxazole | Electronic Effect | Potential Impact on Properties |

|---|---|---|---|

| This compound | Cl (electron-withdrawing) | Increased electrophilicity | Enhanced susceptibility to hydrolysis |

| Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate (3a) | C₆H₅ (electron-neutral) | Moderate steric bulk | Balanced reactivity and solubility |

| Methyl 2-(4-nitrophenyl)-1,3-benzoxazole-5-carboxylate (hypothetical analog) | NO₂ (strongly electron-withdrawing) | High electrophilicity | Potential for nucleophilic attack |

Crystallographic and Intermolecular Interactions

The chloro substituent may engage in halogen bonding or alter crystal lattice stability compared to phenyl-substituted analogs.

Biological Activity

Methyl 3-(2-chlorooxazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its oxazole ring and benzoate moiety, which contribute to its biological interactions. The presence of chlorine in the oxazole ring enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

-

Antimicrobial Activity :

- This compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. In particular, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- A study reported that derivatives of similar structures exhibited varying degrees of antimicrobial activity, with minimal inhibitory concentrations (MIC) being determined for several compounds .

-

Anticancer Activity :

- Research indicates that compounds related to this compound may possess cytotoxic effects on cancer cells. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549) .

- The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although specific pathways for this compound require further investigation.

- Anti-inflammatory Activity :

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against Escherichia coli and Bacillus subtilis. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | B. subtilis | 16 |

This study concluded that this compound exhibits promising antimicrobial properties, warranting further exploration for potential therapeutic applications.

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, rats were treated with this compound prior to LPS administration. The findings indicated a significant reduction in inflammatory parameters compared to control groups.

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 100 ± 15 |

| This compound | 70 ± 8 | 50 ± 10 |

This data supports the hypothesis that this compound may inhibit inflammatory responses through modulation of cytokine release.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound might bind to specific receptors that mediate cellular responses associated with inflammation or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.